molecular formula C17H19NO4S B2866286 Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 331750-15-3

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No. B2866286
CAS RN: 331750-15-3
M. Wt: 333.4
InChI Key: VSCCKLWRJVYMEW-UHFFFAOYSA-N
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Description

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate, commonly known as MDG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDG is a glycine derivative that has been synthesized using various methods and has shown promising results in several studies.

Scientific Research Applications

Polymer Electrolyte Synthesis

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate finds application in the synthesis of polymer electrolytes. A study by Kim et al. (2011) demonstrated the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. The method involves an activated fluorophnyl-amine reaction, followed by methylation, offering precise control of cation functionality without deleterious side reactions.

Glycolipid and Polysaccharide Analysis

The compound is used in the effective permethylation of complex carbohydrates, crucial for understanding their chemical structures, as noted by Hakomori (1964). This process is significant for determining specificities of hormones, immunity, biological transport, and various pathological phenomena.

Amino Acid Analysis

In amino acid analysis, Moore (1968) described the use of the compound as a solvent for the ninhydrin reaction. This approach is preferable to traditional methods, offering a chemically preferable and relatively nontoxic substitute with improved stability.

Organometallic Chemistry

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate is used in organometallic chemistry. For instance, Klein et al. (2005) investigated the occurrence of cis or trans configurations in square planar diarylbis(dimethyl sulfoxide)platinum(II) complexes, demonstrating its role in identifying configurational isomers.

Proton Conductivity Studies

In the field of proton conductivity, Miyatake et al. (1997) synthesized and characterized poly(thiophenylenesulfonic acid) using the compound. This novel class of polyaromatic electrolyte exhibits excellent proton conductivity due to high carrier concentration.

Photodecarboxylative Additions

Gallagher et al. (2010) explored the photoreactions involving N,N-dimethylated α-amino acid salts and N-methylphthalimide, dominated by photoreduction and acetone trapping. Only, N-phenyl glycinate underwent photodecarboxylative addition in a moderate yield.

properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-9-10-16(14(2)11-13)18(12-17(19)22-3)23(20,21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCCKLWRJVYMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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